molecular formula C21H16N4O3 B10866808 N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide

N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide

Cat. No.: B10866808
M. Wt: 372.4 g/mol
InChI Key: BDEYVAJPDUBWBW-UHFFFAOYSA-N
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Description

N~3~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N3-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE typically involves a multi-step process:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling reactions: The oxadiazole ring is then coupled with a 3-methoxyphenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Final assembly: The resulting intermediate is then reacted with nicotinic acid or its derivatives to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N~3~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE undergoes various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

N~3~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N~3~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE can be compared with other similar compounds such as:

N~3~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE stands out due to its unique combination of these functional groups, which contribute to its potent biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H16N4O3/c1-27-18-6-2-4-15(12-18)21-24-19(25-28-21)14-7-9-17(10-8-14)23-20(26)16-5-3-11-22-13-16/h2-13H,1H3,(H,23,26)

InChI Key

BDEYVAJPDUBWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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